molecular formula C7H16N2 B1370096 (1,3-Dimethylpyrrolidin-3-yl)methanamine CAS No. 912771-31-4

(1,3-Dimethylpyrrolidin-3-yl)methanamine

Cat. No.: B1370096
CAS No.: 912771-31-4
M. Wt: 128.22 g/mol
InChI Key: HBEGEQPEVWXGGD-UHFFFAOYSA-N
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Description

(1,3-Dimethylpyrrolidin-3-yl)methanamine is a heterocyclic amine with the molecular formula C7H16N2. This compound is characterized by a pyrrolidine ring substituted with two methyl groups at positions 1 and 3, and a methanamine group at position 3. It is a versatile building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylpyrrolidin-3-yl)methanamine typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of 1,3-dimethylpyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction of the resulting nitrile to the amine. This process can be carried out under mild conditions using catalytic hydrogenation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (1,3-Dimethylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, ureas.

Mechanism of Action

The mechanism of action of (1,3-Dimethylpyrrolidin-3-yl)methanamine involves its interaction with various molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • (1-Methylpyrrolidin-3-yl)methanamine
  • (1-Isobutylpyrrolidin-3-yl)methanamine
  • (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine

Comparison: (1,3-Dimethylpyrrolidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions. Compared to its analogs, it may exhibit different reactivity and binding affinity, making it a valuable tool in both synthetic and medicinal chemistry .

Properties

IUPAC Name

(1,3-dimethylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(5-8)3-4-9(2)6-7/h3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEGEQPEVWXGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595787
Record name 1-(1,3-Dimethylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-31-4
Record name 1,3-Dimethyl-3-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Dimethylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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